molecular formula C12H11N3O2 B12940207 N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide CAS No. 68219-80-7

N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide

Cat. No.: B12940207
CAS No.: 68219-80-7
M. Wt: 229.23 g/mol
InChI Key: NOZGNXJZXAXMRV-UHFFFAOYSA-N
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Description

N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide: is a chemical compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is characterized by the presence of a pyridazinone moiety, which is a six-membered ring containing two adjacent nitrogen atoms and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide typically involves the condensation of a pyridazinone derivative with a benzoyl chloride derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyridazinone ring, followed by the introduction of the benzamide moiety through a coupling reaction. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out on the keto group of the pyridazinone ring, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyridazinone ring.

    Reduction: Hydroxyl derivatives of the pyridazinone ring.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide has shown potential as a pharmacologically active molecule. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of herbicides and insecticides.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to various physiological effects, such as vasodilation and increased cardiac contractility.

Comparison with Similar Compounds

  • N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole)benzamide
  • 2-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)amino-N-(4-propyl-3-(trifluoromethyl)phenyl)benzamide
  • 6-(3,4-Dihydro-3-oxo-1,4-(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methyl pyridazin-3-one

Uniqueness: N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide is unique due to its specific structural features, such as the presence of the pyridazinone ring and the benzamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacologically active molecule further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

68219-80-7

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(6-oxo-1H-pyridazin-3-yl)methyl]benzamide

InChI

InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)8-13-12(17)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16)

InChI Key

NOZGNXJZXAXMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C=C2

Origin of Product

United States

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